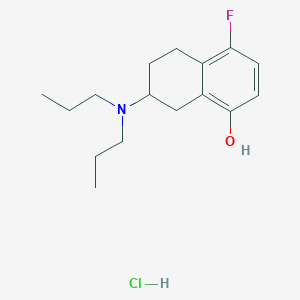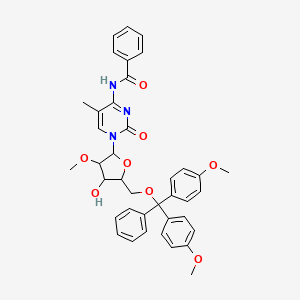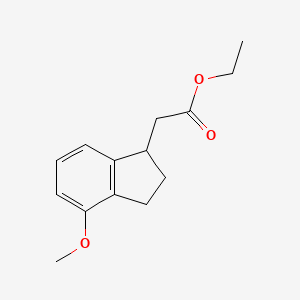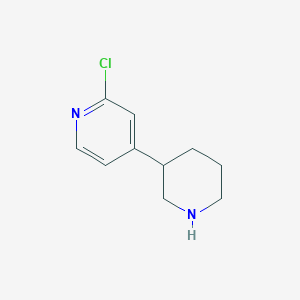
3,7-dichloro-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dichloro-10H-phenothiazine is a chemical compound with the molecular formula C12H7Cl2NS and a molecular weight of 268.16 g/mol It is a derivative of phenothiazine, characterized by the presence of chlorine atoms at the 3 and 7 positions on the phenothiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dichloro-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of phenothiazine . This process typically uses chlorine gas or sulfuryl chloride as the chlorinating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as chloroform or carbon tetrachloride , and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dichloro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert it to the corresponding using reducing agents like or .
Substitution: The chlorine atoms at the 3 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
3,7-Dichloro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,7-dichloro-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors , leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in cellular respiration or DNA replication , thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dibromo-10H-phenothiazine: Similar in structure but with bromine atoms instead of chlorine.
10H-Phenothiazine: The parent compound without any halogen substitutions.
3,7-Dichlorophenothiazine: Another chlorinated derivative with similar properties.
Uniqueness
3,7-Dichloro-10H-phenothiazine is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms can enhance its lipophilicity , making it more effective in crossing biological membranes and interacting with intracellular targets .
Propriétés
Numéro CAS |
1771-23-9 |
|---|---|
Formule moléculaire |
C12H7Cl2NS |
Poids moléculaire |
268.2 g/mol |
Nom IUPAC |
3,7-dichloro-10H-phenothiazine |
InChI |
InChI=1S/C12H7Cl2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H |
Clé InChI |
IJDBGTLPJQDXJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC3=C(N2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)



![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)
![Ethyl 2-[[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate](/img/structure/B12288351.png)





![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)
